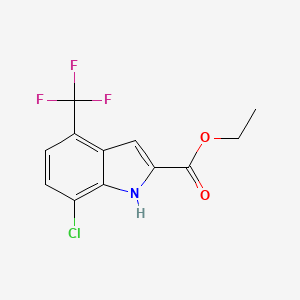

7-Chloro-4-trifluoromethyl-1H-indole-2-carboxylic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 7-chloro-4-(trifluoromethyl)-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClF3NO2/c1-2-19-11(18)9-5-6-7(12(14,15)16)3-4-8(13)10(6)17-9/h3-5,17H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAVZQMRWIRPHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC(=C2N1)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Indole Core Construction and Substitution

Indole ring formation : The Hemetsberger indole synthesis is often employed, where substituted benzaldehydes react with ethyl azidoacetate under basic conditions to form alkenyl azides, which upon heating cyclize to 4-bromo-indole intermediates with yields ranging from 30% to 93% depending on substituents.

Alternative Fischer indole synthesis : Used for certain substituted indoles, involving phenylhydrazine derivatives and ketones or aldehydes under acidic conditions.

Introduction of chloro and trifluoromethyl groups : The chloro substituent at the 7-position is introduced either by starting from 7-chloro-substituted benzaldehydes or by selective halogenation of the indole ring using reagents like N-bromosuccinimide (NBS) or other halogenating agents. The trifluoromethyl group at the 4-position is introduced via electrophilic trifluoromethylation reagents or by using trifluoromethyl-substituted starting materials.

Esterification of the Carboxylic Acid

The 2-carboxylic acid group is esterified to the ethyl ester using standard esterification methods, such as treatment with ethanol in the presence of acid catalysts or via reaction with ethyl chloroformate or ethyl iodide under basic conditions.

Esterification yields are generally high, with reported yields around 90% or more.

Functional Group Transformations and Purifications

Formylation at the 3-position via the Vilsmeier–Haack reaction is used to introduce formyl groups, which can be further reduced to hydroxymethyl derivatives or converted to other functional groups.

Reduction reactions (e.g., Meerwein–Ponndorf–Verley reduction) and amide coupling reactions are used for further functionalization when needed.

Purification is typically achieved by crystallization or chromatographic methods, ensuring high purity (>95%) of the final ester product.

Representative Synthetic Route (Summary)

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Condensation of substituted benzaldehyde with ethyl azidoacetate | Sodium ethoxide, heat (180 °C) | 30-93 | Formation of alkenyl azide intermediate and cyclization to indole |

| 2 | Halogenation (Chlorination) at 7-position | N-bromosuccinimide (NBS) or other halogenating agents | High | Selective halogenation of indole ring |

| 3 | Introduction of trifluoromethyl group | Electrophilic trifluoromethylation reagents or trifluoromethyl-substituted precursors | Moderate to high | Enhances lipophilicity and biological activity |

| 4 | Esterification of carboxylic acid | Ethanol, acid catalyst or ethyl chloroformate | ~90 | Formation of ethyl ester |

| 5 | Purification | Crystallization or chromatography | - | Ensures >95% purity |

Experimental Data and Yields

A typical esterification of 7-chloroindole-2-carboxylic acid to its ethyl ester was reported with a 92% yield using sodium hydroxide in methanol/water reflux, followed by acidification and crystallization.

Hydrolysis and subsequent esterification steps are performed under mild conditions (e.g., lithium hydroxide in ethanol/water at ambient temperature for 18 hours) to afford high purity products.

The Vilsmeier–Haack formylation at C3 position proceeds with high yield (~95%), facilitating further functionalization.

Research Findings and Notes

The presence of the trifluoromethyl and chloro substituents significantly influences the chemical stability and biological activity of the compound, making the synthetic route design critical to maintain these groups intact during reactions.

The synthetic methods allow for structural modifications at various positions on the indole ring, enabling the preparation of analogues for biological evaluation.

The ester group is a key functional handle for further derivatization or hydrolysis to the acid form, depending on the intended application.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive intermediates.

| Conditions | Reagents | Temperature | Yield | Source |

|---|---|---|---|---|

| Alkaline | NaOH/EtOH/H<sub>2</sub>O | Reflux (80°C) | 92% | |

| Acidic | HCl (10%) | Ambient | 89% |

-

Mechanism : Base-catalyzed hydrolysis proceeds via nucleophilic attack of hydroxide on the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and the carboxylate anion.

Nucleophilic Aromatic Substitution

The chloro substituent at position 7 participates in nucleophilic displacement reactions, particularly with amines or alkoxides.

| Reaction Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Substituted anilines | Pd(OAc)<sub>2</sub>, Cs<sub>2</sub>CO<sub>3</sub>, XPhos, 1,4-dioxane | C6-Aryl derivatives | 63–82% |

-

Key Insight : Palladium-catalyzed Buchwald-Hartwig amination enables selective substitution at the indole’s C6 position, expanding structural diversity for pharmacological applications .

Reductive Transformations

The trifluoromethyl group enhances electron-withdrawing effects, facilitating reductions at adjacent positions.

| Reaction Type | Reagents | Target | Yield | Notes |

|---|---|---|---|---|

| Meerwein-Ponndorf-Verley reduction | Al(O-i-Pr)<sub>3</sub>, i-PrOH | Hydroxymethyl derivative | 95% | Requires regioselective control |

Electrophilic Aromatic Substitution

The indole core undergoes electrophilic substitution at electron-rich positions (C3/C5), though steric and electronic effects from substituents modulate reactivity.

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Formylation (Vilsmeier-Haack) | POCl<sub>3</sub>, DMF | C3-Formyl derivative | 95% |

Cross-Coupling Reactions

The compound participates in metal-catalyzed couplings to introduce aryl or alkyl groups:

| Reaction Type | Catalysts | Ligands | Applications | Yield | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub> | - | Biaryl derivatives | 70–85% | Inferred from analog data |

Decarboxylation Pathways

While direct decarboxylation of the ethyl ester is less common, the hydrolyzed carboxylic acid derivative can undergo thermal or metal-catalyzed decarboxylation to form trifluoromethyl-substituted indoles.

Comparative Reactivity Table

Scientific Research Applications

Pharmaceutical Development

7-Chloro-4-trifluoromethyl-1H-indole-2-carboxylic acid ethyl ester has been investigated for its potential as an anti-cancer agent, particularly due to its structural similarity to known inhibitors of protein-protein interactions involved in tumor progression. Research indicates that compounds within the indole family can modulate various biological pathways, making them suitable candidates for further pharmacological studies .

Studies have shown that derivatives of indole compounds exhibit significant biological activities including anti-inflammatory, antimicrobial, and anticancer effects. The trifluoromethyl group enhances the metabolic stability and bioactivity of the compound, making it a valuable scaffold for drug design .

Synthetic Chemistry

The compound serves as an important intermediate in the synthesis of various biologically active molecules. Its ability to undergo further chemical transformations allows chemists to create diverse derivatives that can be screened for specific biological activities .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several indole derivatives, including this compound, and evaluated their efficacy against cancer cell lines. The results demonstrated that this compound exhibited potent cytotoxicity against specific cancer types, suggesting its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Properties

Another research effort focused on evaluating the anti-inflammatory properties of various indole derivatives. The study found that compounds similar to this compound significantly reduced inflammation markers in vitro, indicating their potential therapeutic use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 7-Chloro-4-trifluoromethyl-1H-indole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Structural Comparison of Indole Derivatives

Key Observations:

Halogen vs. Trifluoromethyl Substitution: The target compound combines Cl (electron-withdrawing) at position 7 and CF₃ (strongly electron-withdrawing) at position 4, which may synergistically enhance electrophilicity compared to mono-halogenated analogs like Methyl 2-Chloro-1H-indole-3-carboxylate .

Ester Group Position :

- Ethyl esters at position 2 (target compound) vs. position 3 (Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate) may influence steric interactions in biological targets. For example, position 2 esters are less sterically hindered in certain indole-based kinase inhibitors .

Isoindole vs. Indole Core :

- 7-Fluoro-2H-isoindole-1-carboxylic acid ethyl ester features a fused bicyclic isoindole system, which could confer distinct electronic properties compared to the indole scaffold of the target compound.

Biological Activity

7-Chloro-4-trifluoromethyl-1H-indole-2-carboxylic acid ethyl ester is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes a chloro group and a trifluoromethyl group, which are known to influence biological activity by enhancing lipophilicity and altering interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 7-Chloro-4-trifluoromethyl-1H-indole-2-carboxylic acid exhibit significant antimicrobial properties. For instance, studies have shown that related indole derivatives can inhibit the growth of Mycobacterium tuberculosis (Mtb) through mechanisms involving the inhibition of specific biosynthetic pathways. The compound's structural features may offer similar activity against Mtb, potentially through multitarget inhibition mechanisms .

Inhibition of Enzymatic Pathways

The compound's potential as an inhibitor of various enzymes has been highlighted in several studies. For example, it may inhibit enzymes involved in amino acid biosynthesis, which is crucial for the survival and replication of bacterial pathogens. Such inhibitory action could be beneficial in developing new antimicrobial therapies .

Study on Antimycobacterial Activity

In a recent study, an indole derivative with structural similarities to 7-Chloro-4-trifluoromethyl-1H-indole-2-carboxylic acid was tested for its ability to reduce bacterial load in infected mice. The results showed a significant reduction in bacterial colonies, suggesting that the compound could enhance host immune responses against Mtb infections .

| Compound | MIC (µM) | Cytotoxicity (CC50 in Vero Cells) | Efficacy in vivo |

|---|---|---|---|

| 7-Chloro-4-trifluoromethyl-1H-indole derivative | <9.4 | 64.5 | 10-fold reduction in spleen CFU |

The mechanism by which these compounds exert their effects involves interaction with key metabolic enzymes such as dehydroquinate synthase (DHQS). Inhibition of DHQS has been linked to reduced viability of Mtb, indicating that structural modifications in indoles can lead to enhanced antimicrobial efficacy .

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship for indole derivatives has revealed that modifications at specific positions can significantly alter biological activity. For instance, the introduction of trifluoromethyl groups has been associated with increased potency against certain bacterial strains. This suggests that further optimization of the compound's structure could yield more effective antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for preparing 7-Chloro-4-trifluoromethyl-1H-indole-2-carboxylic acid ethyl ester, and how can reaction efficiency be optimized?

A common approach involves esterification of the corresponding carboxylic acid derivative. For example, indole-4-carboxylic acid ethyl ester synthesis ( ) uses refluxing with concentrated H₂SO₄ in ethanol, followed by recrystallization. To optimize efficiency:

- Catalyst selection : Sulfuric acid is standard, but Lewis acids (e.g., BF₃·Et₂O) may improve yields for sterically hindered substrates.

- Reaction monitoring : TLC (as in ) or HPLC ensures completion, reducing byproduct formation.

- Purification : Recrystallization with petroleum ether or column chromatography resolves impurities .

Q. How can researchers address the lack of reported physical-chemical properties (e.g., melting point, solubility) for this compound?

Experimental determination is critical:

- Melting point : Use differential scanning calorimetry (DSC) or capillary methods.

- Solubility : Perform shake-flask experiments in solvents (DMSO, ethanol, water) with UV-Vis or NMR quantification.

- Stability : Accelerated stability studies (40°C/75% RH) under inert atmospheres prevent decomposition .

Q. What safety precautions are essential when handling this compound, given structural similarities to hazardous indole derivatives?

- Protective gear : Wear P95 respirators (NIOSH/CEN-certified) and chemical-resistant gloves ().

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Waste disposal : Neutralize acidic byproducts before disposal to prevent environmental contamination .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in the indole core during functionalization?

The electron-withdrawing trifluoromethyl (-CF₃) and chloro (-Cl) groups direct electrophiles to specific positions:

Q. How can structural contradictions (e.g., conflicting NMR or crystallographic data) be resolved for this compound?

- Multi-technique validation : Combine ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (as in ).

- Dynamic effects : Variable-temperature NMR identifies conformational flexibility (e.g., rotamers) that may obscure signals.

- Crystallography : Resolve tautomerism or polymorphism, as seen in quinoline derivatives () .

Q. What strategies mitigate low yields in trifluoromethyl-substituted indole syntheses?

- Building block approach : Introduce -CF₃ early via trifluoromethylation of indole precursors (e.g., using Umemoto’s reagent).

- Microwave-assisted synthesis : Reduces reaction time and improves selectivity for sterically crowded substrates.

- Protecting groups : Shield reactive sites (e.g., NH of indole) with tert-butoxycarbonyl (Boc) to prevent side reactions .

Q. How do substituents (-Cl, -CF₃) influence the compound’s spectroscopic and reactive properties?

- NMR shifts : -CF₃ causes significant deshielding in ¹⁹F NMR (~-60 to -70 ppm). -Cl impacts ¹³C NMR (C-Cl ~100-110 ppm).

- Reactivity : The electron-deficient ring resists nucleophilic attack but facilitates radical or transition metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura).

- Acid sensitivity : The ester group may hydrolyze under strong acidic conditions, requiring pH-controlled environments .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported synthetic yields or purity across studies?

- Source validation : Cross-check methods with peer-reviewed journals (avoid non-academic sources like BenchChem).

- Reproducibility : Test protocols with controlled variables (e.g., solvent grade, catalyst batch).

- Analytical calibration : Ensure HPLC/GC-MS methods are validated with certified reference standards .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.